![molecular formula C12H12FN5O2S2 B2383034 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide CAS No. 886937-61-7](/img/structure/B2383034.png)
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
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Overview
Description
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide is a useful research compound. Its molecular formula is C12H12FN5O2S2 and its molecular weight is 341.38. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Antitubercular Activity: The compound’s structure suggests potential antitubercular activity. Researchers have synthesized derivatives with modifications around the thiadiazole and ureido moieties to enhance efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) . Investigating its interactions with bacterial enzymes and cell membranes could lead to novel antitubercular agents.
Organic Synthesis and Transition Metal Catalysis
Suzuki–Miyaura Coupling: The compound contains a boron atom, making it suitable for Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds. The compound’s boron moiety can participate in transmetalation, transferring nucleophilic organic groups to palladium catalysts . Researchers have tailored various boron reagents for specific SM coupling conditions, emphasizing mild reaction conditions and functional group tolerance.
Materials Science
Fluorinated Pyrazoles: The compound’s fluorophenyl group contributes to its unique properties. For instance, researchers have synthesized a fluorinated pyrazole derivative containing a 4-fluorophenyl moiety. This compound exhibits interesting reactivity and could find applications in materials science . Further exploration of its electronic and optical properties may reveal novel materials.
Future Directions
properties
IUPAC Name |
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O2S2/c1-14-9(19)6-21-12-18-17-11(22-12)16-10(20)15-8-4-2-7(13)3-5-8/h2-5H,6H2,1H3,(H,14,19)(H2,15,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUROMDFTXDECOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide |
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